2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Medicinal chemistry Physicochemical profiling MIF inhibition

This compound is a fully synthetic, low-molecular-weight (345.37 g·mol⁻¹) MIF tautomerase inhibitor as claimed in patent family US20210403484A1. Its unique 2,3-dimethoxybenzamide pharmacophore, 3-methyl-1,2,4-oxadiazole, and 3-yl thiophene connectivity confer a distinctive hydrogen-bond acceptor pattern and conformational bias, critically differentiating it from mono-substituted, halogenated, or sulfonamide-bearing analogs. Replacing it with a “similar” oxadiazole-thiophene-benzamide risks loss of target engagement or introduction of off-target activity. Ideal for systematic SAR exploration and dissecting MIF tautomerase-dependent vs. tautomerase-independent functions in inflammatory diseases and tumor immune evasion.

Molecular Formula C16H15N3O4S
Molecular Weight 345.37
CAS No. 1797597-60-4
Cat. No. B2941039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
CAS1797597-60-4
Molecular FormulaC16H15N3O4S
Molecular Weight345.37
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C16H15N3O4S/c1-9-17-16(23-19-9)14-11(7-8-24-14)18-15(20)10-5-4-6-12(21-2)13(10)22-3/h4-8H,1-3H3,(H,18,20)
InChIKeyNZKHHJKUDOPEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (CAS 1797597-60-4): Chemical Class, Scaffold Architecture, and Procurement Context


2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (CAS 1797597‑60‑4, molecular formula C₁₆H₁₅N₃O₄S, molecular weight 345.37 g·mol⁻¹) is a fully synthetic small molecule that integrates three pharmacophoric elements: a 2,3‑dimethoxybenzamide warhead, a 3‑methyl‑1,2,4‑oxadiazole heterocycle, and a thiophene linker [1]. The compound belongs to the structural genus claimed in patent family US20210403484A1, which describes substituted oxadiazole‑thiophene‑benzamides as macrophage migration inhibitory factor (MIF) tautomerase inhibitors [2]. Its architecture embeds two methoxy substituents ortho to the amide carbonyl on the benzamide ring, creating a distinctive hydrogen‑bond acceptor pattern and conformational bias that differentiates it from mono‑substituted, halogenated, or sulfonamide‑bearing analogs within the same patent scope [2].

Why In-Class Substitution of 2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide Fails: Evidence of Non-Interchangeability Across the Oxadiazole-Thiophene-Benzamide Series


Compounds within the oxadiazole‑thiophene‑benzamide class are not functionally interchangeable because even conservative peripheral modifications—such as replacing the 2,3‑dimethoxy benzamide with a 4‑dimethylsulfamoyl or 3,4‑difluoro benzamide—alter molecular weight by > 10 %, shift calculated logP by ≥ 1 unit, and remove or introduce hydrogen‑bond acceptor pharmacophores that are essential for MIF tautomerase pocket recognition [1] [2]. The patent family US20210403484A1 explicitly teaches that benzamide substitution pattern, oxadiazole C‑3 substituent identity, and thiophene connectivity (2‑yl vs. 3‑yl) are independent variables that govern potency and selectivity; consequently, generic replacement of the title compound with a “similar” oxadiazole‑thiophene‑benzamide risks loss of target engagement or introduction of off‑target activity that is not predicted by scaffold similarity alone [2].

Product-Specific Quantitative Evidence Guide for 2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide


Molecular Weight and Predicted Lipophilicity Differentiate the 2,3-Dimethoxy Benzamide from the 4-Dimethylsulfamoyl Analog

The 2,3-dimethoxy substitution on the benzamide ring yields a molecular weight of 345.37 g·mol⁻¹ and an estimated clogP of ≈ 2.8, whereas the 4‑dimethylsulfamoyl analog (CAS 1797147‑69‑3) has a molecular weight of 392.45 g·mol⁻¹ and a calculated logP of ≈ 3.9 [1]. The 47 Da mass reduction and > 1‑unit lower logP of the dimethoxy compound translate into measurably different passive permeability and aqueous solubility, parameters that are critical for in vitro assay behavior and early‑stage ADME profiling [1].

Medicinal chemistry Physicochemical profiling MIF inhibition

Ortho-Dimethoxy vs. Dimethylsulfamoyl: Differential Hydrogen-Bond Acceptor Topology Relevant to MIF Tautomerase Pocket Recognition

The 2,3-dimethoxybenzamide presents two methoxy oxygen atoms positioned ortho to the amide carbonyl, creating a hydrogen-bond acceptor triangle that is sterically and electronically distinct from the single sulfonamide acceptor of the 4‑dimethylsulfamoyl analog [1]. In the MIF tautomerase active site, the protonated N‑terminus of Pro‑1 and the side-chain hydroxyl of Tyr‑95 form a polar recognition sub‑pocket that preferentially accommodates the dimethoxy pattern according to the pharmacophore model delineated in US20210403484A1 [2]. The dimethylsulfamoyl group, while a stronger H‑bond acceptor, places its acceptors at a different distance (≈ 5.5 Å vs. ≈ 4.2 Å from the amide carbonyl) and introduces steric bulk that may clash with the Pro‑1 pocket [2].

Structure-activity relationship MIF tautomerase Pharmacophore modeling

Thiophene 3-yl vs. 2-yl Connectivity: Evidence for Regioisomeric Differentiation in Biological Activity

The title compound links the oxadiazole at the thiophene 3‑position, whereas several commercial analogs (e.g., 2‑methyl‑N‑[3‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)thiophen‑2‑yl]benzamide) employ the 2‑yl connectivity [1]. US20210403484A1 explicitly differentiates 2‑yl and 3‑yl thiophene regioisomers, noting that the 3‑yl connectivity alters the dihedral angle between the oxadiazole and thiophene rings from ≈ 12° (2‑yl) to ≈ 35° (3‑yl), thereby reorienting the benzamide warhead relative to the oxadiazole‑thiophene plane [2]. This geometric change is predicted to reposition the benzamide moiety within the MIF active site by 2–3 Å, sufficient to shift hydrogen‑bond interactions with catalytic residues [2].

Regioisomerism Target engagement MIF inhibition

Oxadiazole C‑3 Methyl Substituent: Predicted Metabolic Stability Advantage Over Unsubstituted and Cyclopropyl Analogs

The 3‑methyl substituent on the 1,2,4‑oxadiazole ring provides a balance between steric protection of the oxadiazole C‑5 position and minimal additional lipophilicity. Compared with the 3‑cyclopropyl analog (CAS 1795410‑91‑1, N‑[2‑(3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)thiophen‑3‑yl]‑2‑(trifluoromethyl)benzamide), the 3‑methyl group adds only 15 Da vs. 41 Da for cyclopropyl, while providing comparable shielding of the metabolically labile oxadiazole ring [1]. The patent family US20210403484A1 indicates that 3‑alkyl‑1,2,4‑oxadiazoles with small alkyl groups (methyl, ethyl) demonstrate enhanced microsomal stability relative to the unsubstituted oxadiazole, which is susceptible to rapid hydrolytic ring opening [2]. The 3‑methyl substituent thus represents a minimal‑mass strategy for imparting metabolic resilience without the lipophilicity penalty of larger alkyl or cycloalkyl groups [2].

Metabolic stability Cytochrome P450 Oxadiazole SAR

MIF Tautomerase Inhibition: Class-Level Evidence from the Oxadiazole-Thiophene-Benzamide Patent Family

The patent family US20210403484A1 discloses compounds of Formula I, which encompasses the title compound’s generic structure, as inhibitors of MIF tautomerase activity [1]. Representative examples within the patent exhibit MIF tautomerase IC₅₀ values in the sub‑micromolar to low‑micromolar range (generally < 10 µM) [1]. While no compound‑specific IC₅₀ has been published for CAS 1797597‑60‑4, its structural alignment with the patent’s Markush formula places it within the active inhibitory space. By comparison, the reference MIF inhibitor ISO‑1 ((S,R)‑3‑(4‑hydroxyphenyl)‑4,5‑dihydro‑5‑isoxazole acetic acid methyl ester) exhibits an IC₅₀ of ≈ 7 µM in the tautomerase assay [1]. The dimethoxy substitution pattern of the title compound is designed to engage the same Pro‑1/Tyr‑95 sub‑pocket targeted by the benzamide warheads of the patent examples [1].

MIF tautomerase Enzyme inhibition Anti-inflammatory

Best Research and Industrial Application Scenarios for 2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide


MIF-Dependent Inflammation and Oncology Target Validation

The compound’s structural classification as a MIF tautomerase inhibitor, supported by the generic claims of US20210403484A1, positions it as a chemical probe for validating MIF’s role in inflammatory diseases (e.g., sepsis, rheumatoid arthritis) and in tumor immune evasion [1]. Its 2,3‑dimethoxybenzamide pharmacophore is distinct from the ISO‑1 scaffold and may help dissect tautomerase‑dependent vs. tautomerase‑independent MIF functions.

Structure-Activity Relationship (SAR) Studies on the Oxadiazole-Thiophene-Benzamide Series

Because the compound embodies a specific combination of benzamide substitution (2,3‑di‑OMe), oxadiazole C‑3 substituent (methyl), and thiophene connectivity (3‑yl), it serves as a key reference point for systematic SAR exploration against comparators such as the 4‑dimethylsulfamoyl analog (CAS 1797147‑69‑3) and the 2‑yl thiophene regioisomers [1] [2]. Its availability from multiple vendors facilitates procurement for side‑by‑side biochemical profiling.

Pharmacokinetic and Metabolic Stability Benchmarking in Early Lead Optimization

The compound’s relatively low molecular weight (345.37 g·mol⁻¹) and moderate predicted logP (≈ 2.8) make it a suitable benchmark for assessing how modifications to the benzamide or oxadiazole rings affect microsomal stability, plasma protein binding, and passive permeability [1]. The 3‑methyl oxadiazole provides a defined stability baseline against which unsubstituted or cyclopropyl analogs can be quantitatively compared [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.